molecular formula C11H11NO4 B14449250 1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid CAS No. 79662-88-7

1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid

Cat. No.: B14449250
CAS No.: 79662-88-7
M. Wt: 221.21 g/mol
InChI Key: BNMHBPIJYKFYQA-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid is an organic compound with a unique structure that includes a methoxyphenyl group, an oxoazetidine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenylamine with a suitable acylating agent to form the intermediate, which then undergoes cyclization to form the oxoazetidine ring. The reaction conditions often include the use of catalysts such as Yb(OTf)3 in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of high-yielding reactions and efficient purification methods such as recrystallization from optimized solvents .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-hydroxyphenyl derivatives, while reduction of the oxo group can yield hydroxyl derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the oxoazetidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylboronic acid: Used in Suzuki coupling reactions.

    1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals like urapidil.

    2-Methoxyphenol derivatives: Known for their antioxidant properties .

Uniqueness

1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxoazetidine ring is particularly noteworthy, as it is less common in organic compounds and provides unique structural and electronic properties.

Properties

CAS No.

79662-88-7

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-oxoazetidine-2-carboxylic acid

InChI

InChI=1S/C11H11NO4/c1-16-9-5-3-2-4-7(9)12-8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,14,15)

InChI Key

BNMHBPIJYKFYQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(CC2=O)C(=O)O

Origin of Product

United States

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